molecular formula C19H22N2O4S B4430084 4-ethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide

4-ethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide

Cat. No. B4430084
M. Wt: 374.5 g/mol
InChI Key: NUYLMLADAAVZRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves condensation reactions, amide formation, or reactions utilizing morpholine as a key reagent. For instance, the synthesis of related compounds has been achieved through interaction with morpholine in the presence of a hydrogen chloride acceptor, indicating a common pathway for incorporating the morpholinylsulfonyl moiety into benzamides (Donskaya et al., 2004).

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives reveals diverse conformations. For example, crystal structure studies show that related molecules exhibit distinct conformations stabilized by intra- and intermolecular hydrogen bonding, indicative of the structural versatility of benzamide compounds (Huai‐Lin Pang et al., 2006).

Chemical Reactions and Properties

Benzamides, including those with morpholinylsulfonyl groups, participate in various chemical reactions, leading to the synthesis of compounds with significant biological activities. For instance, the interaction of benzamide derivatives with different reagents can lead to the formation of compounds with potential as MAO inhibitors, demonstrating the chemical reactivity and potential pharmacological relevance of this class of compounds (Donskaya et al., 2004).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting points, and crystalline forms, are influenced by their molecular structures. Although specific data on 4-ethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide are not available, related compounds show varied physical properties based on their substituents and molecular conformations, affecting their application in medicinal chemistry (Huai‐Lin Pang et al., 2006).

Chemical Properties Analysis

The chemical properties of benzamides, such as acidity/basicity, reactivity towards nucleophiles and electrophiles, and potential for hydrogen bonding, can be inferred from studies on similar molecules. These properties are crucial for understanding the biological activities of benzamide derivatives and their interactions with biological targets (Donskaya et al., 2004).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This can be determined through various in vitro and in vivo studies . The exact mechanism of action would depend on the specific biological target of the compound .

Safety and Hazards

The safety and hazards associated with a compound can be determined through toxicological studies. These studies provide information about the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling the compound .

properties

IUPAC Name

4-ethyl-N-(3-morpholin-4-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-2-15-6-8-16(9-7-15)19(22)20-17-4-3-5-18(14-17)26(23,24)21-10-12-25-13-11-21/h3-9,14H,2,10-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYLMLADAAVZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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